N-(2,5-difluorophenyl)thiolan-3-amine

Description

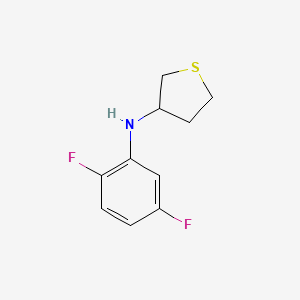

N-(2,5-difluorophenyl)thiolan-3-amine is a fluorinated aromatic amine derivative featuring a thiolan-3-amine (tetrahydrothiophen-3-amine) backbone substituted with a 2,5-difluorophenyl group. The compound’s structure combines a sulfur-containing five-membered ring (thiolane) with a fluorinated aromatic system. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related fluorinated amines are frequently employed as intermediates in pharmaceutical synthesis, such as in the preparation of tyrosine kinase inhibitors (e.g., TRK inhibitors) .

Properties

Molecular Formula |

C10H11F2NS |

|---|---|

Molecular Weight |

215.26 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H11F2NS/c11-7-1-2-9(12)10(5-7)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2 |

InChI Key |

HQHRRIDAJMXOEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)thiolan-3-amine typically involves the reaction of 2,5-difluoroaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives, amine derivatives

Substitution: Hydroxyl-substituted compounds, amino-substituted compounds

Scientific Research Applications

N-(2,5-difluorophenyl)thiolan-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 2,5-difluorophenyl group distinguishes N-(2,5-difluorophenyl)thiolan-3-amine from analogs with alternative fluorinated substituents. For example:

Key Observations :

- Fluorine vs. Trifluoromethyl : The 2,5-difluorophenyl group introduces electron-withdrawing effects and moderate steric hindrance, whereas the trifluoromethyl group in offers stronger electron-withdrawing and lipophilic properties. These differences may impact receptor binding or metabolic stability.

- Amine Backbone : Thiolan-3-amine (tetrahydrothiophen-3-amine) contains a sulfur atom, which may enhance hydrogen-bonding capabilities compared to pyrrolidine-based amines (e.g., in ).

Biological Activity

N-(2,5-difluorophenyl)thiolan-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens and cancer cell lines.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of 2,5-difluoroaniline with thioketones. The synthetic route typically includes the formation of the thiolane ring followed by amination to yield the final product. Detailed methodologies for synthesis can be referenced in specific chemical literature.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiolan derivatives, including this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Vancomycin-resistant Enterococcus | 64 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other known thiolane derivatives.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies conducted on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), revealed that the compound induces apoptosis through modulation of key apoptotic pathways.

Case Study: Apoptosis Induction

A study investigated the effect of this compound on K562 leukemia cells. Treatment with varying concentrations (10 µM to 20 µM) resulted in a dose-dependent increase in apoptosis rates as measured by Annexin V-FITC/PI staining:

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 12 |

| 15 | 25 |

| 20 | 45 |

Western blot analysis indicated that treatment led to decreased levels of Bcl-2 (anti-apoptotic protein) and increased levels of Bax (pro-apoptotic protein), suggesting a shift towards pro-apoptotic signaling pathways.

Structure-Activity Relationship (SAR)

The structural modifications on the thiolan ring and the fluorinated phenyl group significantly influence the biological activity of this compound. Comparative studies with other derivatives indicate that fluorination enhances lipophilicity and cellular uptake, thereby improving efficacy against resistant strains and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.